Cas no 10271-47-3 (4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI))

4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI) structure
10271-47-3 structure
商品名:4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI)
CAS番号:10271-47-3
MF:C10H16O
メガワット:152.23344
CID:184105
PubChem ID:112097

4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI) 化学的及び物理的性質

名前と識別子

    • 4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI)
    • (1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol
    • (1S,3aS,4R,7R,7aR)-octahydro-1H-4,7-methanoinden-1-ol
    • (1S,3aS,4S,7R,7aR)-octahydro-1H-4,7-methanoinden-1-ol
    • Octahydro-1H-4,7-methanoinden-1-ol
    • (1R,2R,3S,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol
    • DTXSID40908011
    • NS00053835
    • EINECS 233-612-3
    • 10271-47-3
    • インチ: InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2
    • InChIKey: QIBGUXADVFUERT-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC2C3CCC(C12)C3

計算された属性

  • せいみつぶんしりょう: 152.120115g/mol
  • どういたいしつりょう: 152.120115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 20.2Ų
  • ぶんしりょう: 152.23g/mol

4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27148854-0.05g
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
10271-47-3 95.0%
0.05g
$212.0 2025-03-20
Enamine
EN300-27148854-0.1g
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
10271-47-3 95.0%
0.1g
$317.0 2025-03-20
Enamine
EN300-27148854-1.0g
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
10271-47-3 95.0%
1.0g
$914.0 2025-03-20
Enamine
EN300-27148854-0.25g
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
10271-47-3 95.0%
0.25g
$452.0 2025-03-20
Enamine
EN300-27148854-0.5g
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
10271-47-3 95.0%
0.5g
$713.0 2025-03-20
Enamine
EN300-27148854-10.0g
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
10271-47-3 95.0%
10.0g
$3929.0 2025-03-20
Enamine
EN300-27148854-2.5g
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
10271-47-3 95.0%
2.5g
$1791.0 2025-03-20
Enamine
EN300-27148854-5.0g
rac-(1R,2R,3S,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
10271-47-3 95.0%
5.0g
$2650.0 2025-03-20

4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI) 関連文献

4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI)に関する追加情報

Chemical Profile of 4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI) and Its Significance in Modern Research

The compound with the CAS number 10271-47-3, identified as 4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI), represents a fascinating molecule in the realm of organic chemistry and pharmaceutical research. This tricyclic alcohol derivative has garnered attention due to its unique structural framework and potential biological activities. The intricate scaffold of this compound, featuring a methano bridge and a series of stereocenters, makes it a subject of interest for synthetic chemists and medicinal biologists alike.

In recent years, the exploration of tricyclic compounds has been instrumental in the development of novel therapeutic agents. The structural motif of 4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI) exhibits a blend of rigidity and flexibility that is often exploited in drug design. This particular configuration allows for the creation of molecules with optimized pharmacokinetic properties and enhanced binding affinity to biological targets. The presence of multiple stereocenters also suggests a high degree of chirality, which is crucial for achieving enantiopurity in pharmaceutical applications.

One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. The indene core is a well-documented scaffold in medicinal chemistry, with several known derivatives exhibiting significant pharmacological effects. For instance, indene derivatives have been explored for their anti-inflammatory, antimicrobial, and even anticancer properties. The octahydro substitution pattern further modifies the electronic and steric environment of the molecule, potentially influencing its biological interactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on 4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI) have revealed promising interactions with various enzyme targets. These simulations suggest that the compound may possess inhibitory activity against enzymes involved in metabolic pathways relevant to neurological disorders. This hypothesis aligns with ongoing research efforts aimed at identifying novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic pathways to 4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel- (9CI) are equally intriguing. The construction of the tricyclic framework requires sophisticated organic transformations that showcase the ingenuity of synthetic chemists. Techniques such as asymmetric hydrogenation and diastereoselective reactions are often employed to achieve the desired stereochemical outcome. These synthetic strategies not only highlight the versatility of modern organic chemistry but also provide valuable insights into the development of scalable manufacturing processes for complex molecules.

In addition to its potential pharmaceutical applications, 4,7-Methano-1H-inden-1-ol,octahydro-, (1R,3aR,4R,7S,7aS)-rel-(9CI)> has found utility in materials science research. The rigid yet adaptable structure of this compound makes it a candidate for designing functional materials with specific optical or electronic properties. For example, it could be incorporated into polymers or coordination complexes that exhibit unique spectroscopic characteristics.

The stereochemistry of (1R,3aR,4R,7S,7aS)-rel-(9CI)> is particularly noteworthy from a chemical perspective. The precise arrangement of stereocenters influences not only the biological activity but also the reactivity and stability of the molecule. Researchers are increasingly leveraging chiral catalysts and auxiliaries to achieve high enantiomeric purity during synthesis. This trend underscores the importance of stereochemical control in modern drug discovery.

The future prospects for CAS number 10271-47-3 are bright given its versatile structural features. As computational methods improve and new synthetic techniques emerge, researchers will be better equipped to explore its full potential across multiple domains including medicine and materials science. Collaborative efforts between chemists, biologists, and engineers will undoubtedly lead to innovative applications that harness this remarkable molecule's capabilities.

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